molecular formula C13H8BrFOS B3039461 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1082708-51-7

3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B3039461
CAS RN: 1082708-51-7
M. Wt: 311.17 g/mol
InChI Key: AVNHRWUYKJYYIL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as BTP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. BTP has been found to exhibit a range of pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that promotes inflammation and is overexpressed in many types of cancer. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has also been shown to modulate the immune system, enhancing the activity of immune cells and reducing the risk of infection.

Advantages and Limitations for Lab Experiments

3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and exhibits a range of pharmacological properties that make it a versatile tool for research. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one. One area of interest is the development of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one-based therapies for cancer. Further studies are needed to elucidate the mechanism of action of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one and to identify the optimal dosage and administration route for cancer treatment. Additionally, 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has potential applications in the treatment of other chronic diseases, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to explore these potential applications and to identify any limitations or adverse effects associated with 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one administration.

Scientific Research Applications

3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHRWUYKJYYIL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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